
2-Phenylcyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a thiol group. This compound is part of the thiol family, known for their distinctive sulfur-hydrogen (–SH) functional group. Thiols are often recognized for their strong and unpleasant odors, which are reminiscent of rotten eggs or garlic. The presence of the phenyl group in this compound adds aromatic properties to the compound, making it a subject of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phenylmagnesium bromide, followed by the introduction of a thiol group. The reaction typically proceeds under controlled conditions to ensure the correct substitution pattern on the cyclohexane ring.
Another method involves the transition-metal-catalyzed Ullmann-type coupling reaction, which allows the synthesis of aryl thiols from aryl halides through C–S bond formation . This method is advantageous due to its efficiency and the availability of starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of safety measures, given the potentially hazardous nature of thiol compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile. Common reagents include alkyl halides and thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), sodium borohydride
Substitution: Alkyl halides, thiolates
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers (sulfides)
Aplicaciones Científicas De Investigación
2-Phenylcyclohexane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Phenylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction is often mediated through the formation of disulfide bonds or the modification of cysteine residues in proteins. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
2-Phenylcyclohexane-1-thiol can be compared with other thiol-containing compounds and cycloalkanes:
Cyclohexanethiol: Similar structure but lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylmethanethiol: Contains a phenyl group attached to a methanethiol, differing in the length and structure of the carbon chain.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenyl group, and a thiol group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H16S |
|---|---|
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
2-phenylcyclohexane-1-thiol |
InChI |
InChI=1S/C12H16S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |
Clave InChI |
HKMOXMVOWRRYLL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
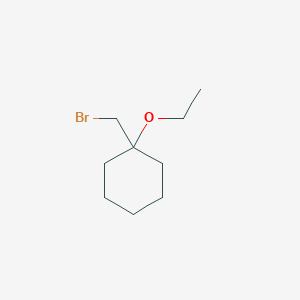
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
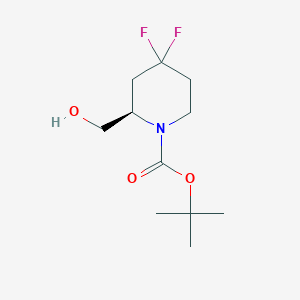
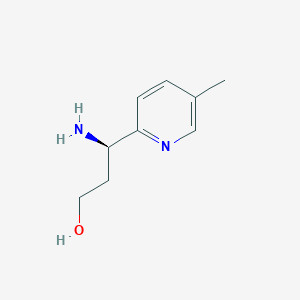

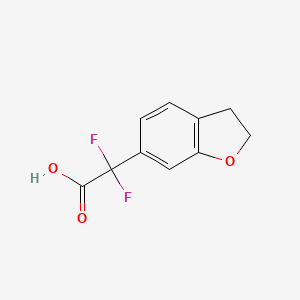
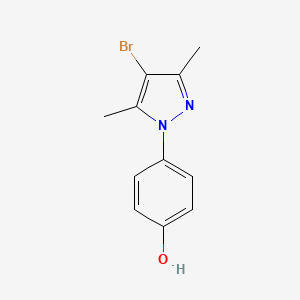
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
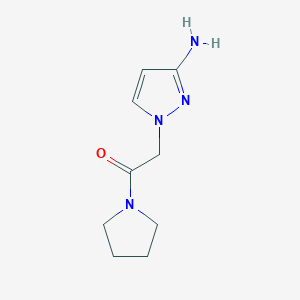
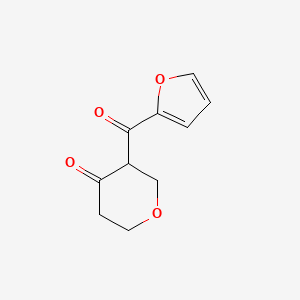

![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
